2-Nitro Nevirapine-d3
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Overview
Description
2-Nitro Nevirapine-d3 is a deuterated form of 2-Nitro Nevirapine, a compound used primarily in scientific research. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound. This compound is particularly valuable in the study of HIV/AIDS due to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro Nevirapine-d3 typically involves the nitration of Nevirapine-d3. The process begins with the preparation of Nevirapine-d3, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carefully monitored to ensure the selective nitration of the compound without affecting other functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistency and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitro Nevirapine-d3 undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under basic conditions
Major Products
Reduction: The major product is 2-Amino Nevirapine-d3.
Substitution: The products vary depending on the substituent introduced, such as 2-Hydroxy Nevirapine-d3 when hydroxyl groups are introduced
Scientific Research Applications
2-Nitro Nevirapine-d3 is extensively used in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and other analytical techniques to study reaction mechanisms and metabolic pathways.
Biology: It is used to investigate the biological activity and metabolic fate of Nevirapine derivatives.
Medicine: The compound is valuable in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Nevirapine.
Industry: It is used in the development of new antiretroviral drugs and in quality control processes to ensure the purity and efficacy of pharmaceutical products .
Mechanism of Action
2-Nitro Nevirapine-d3 exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the HIV-1 virus, making it an effective component in antiretroviral therapy .
Comparison with Similar Compounds
Similar Compounds
Nevirapine: The parent compound, used widely in HIV treatment.
Nevirapine-d3: The deuterated form of Nevirapine, used in pharmacokinetic studies.
2-Amino Nevirapine-d3: A reduction product of 2-Nitro Nevirapine-d3, used in similar research applications
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of the nitro group also allows for further chemical modifications, making it a versatile compound in research .
Properties
Molecular Formula |
C15H13N5O3 |
---|---|
Molecular Weight |
314.31 g/mol |
IUPAC Name |
2-cyclopropyl-5-nitro-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21)/i1D3 |
InChI Key |
ILSADLPHOZPXCQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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